10-Methyl-9-phenylacridinium Perchlorate
Overview
Description
10-Methyl-9-phenylacridinium Perchlorate is a chemical compound with the molecular formula C20H16ClNO4 and a molecular weight of 369.8 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and material science. The compound is characterized by its light yellow to amber to dark green powder or crystal form .
Mechanism of Action
Mode of Action
It has been mentioned as a catalyst for the reduction of aromatic ketones
Biochemical Pathways
Given its role as a catalyst in the reduction of aromatic ketones , it may be involved in metabolic pathways related to these compounds. The downstream effects of these interactions would depend on the specific reactions facilitated by the compound.
Result of Action
Biochemical Analysis
Biochemical Properties
10-Methyl-9-phenylacridinium Perchlorate plays a significant role in biochemical reactions, particularly in oxidative stress studies . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidative enzymes, influencing their activity and thereby affecting the oxidative stress response in cells . The nature of these interactions often involves the modulation of enzyme activity, either through direct binding or through indirect effects on the enzyme’s environment.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and overall cell function . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to changes in their activity . This binding can result in either inhibition or activation of the enzyme, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing oxidative stress response and improving cell function . At higher doses, toxic or adverse effects can occur, including cell damage and impaired cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress response and cellular metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s involvement in these pathways highlights its importance in regulating cellular function and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s activity and function, as they determine its availability and concentration within different parts of the cell .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-9-phenylacridinium Perchlorate typically involves the reaction of 10-methylacridinium with phenyl groups under specific conditions. The reaction is carried out in the presence of perchloric acid, which acts as a catalyst and provides the perchlorate anion . The reaction conditions often include controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually produced in batches, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
10-Methyl-9-phenylacridinium Perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often catalyzed by specific reagents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different acridinium derivatives, while reduction could produce simpler phenylacridinium compounds .
Scientific Research Applications
10-Methyl-9-phenylacridinium Perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is employed in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is used in the production of advanced materials and as a component in various industrial processes
Comparison with Similar Compounds
Similar Compounds
10-Methyl-9-phenylacridinium Iodide: Similar in structure but contains an iodide anion instead of perchlorate.
2,4,6-Triphenylpyrylium Perchlorate: Another compound with similar applications but different structural features.
Uniqueness
10-Methyl-9-phenylacridinium Perchlorate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its perchlorate anion provides stability and enhances its utility in various chemical and biological applications .
Properties
IUPAC Name |
10-methyl-9-phenylacridin-10-ium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N.ClHO4/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21;2-1(3,4)5/h2-14H,1H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNCXGCGIKATGE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462489 | |
Record name | 10-Methyl-9-phenylacridin-10-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36519-61-6 | |
Record name | 10-Methyl-9-phenylacridin-10-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Methyl-9-phenylacridinium Perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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